![molecular formula C11H11N5O5S B10888197 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate](/img/structure/B10888197.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
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Overview
Description
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE is a complex organic compound that features a thiadiazole ring and a pyrimidine ring. Compounds with these structures are often studied for their potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.
Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving urea or its derivatives with β-dicarbonyl compounds.
Coupling Reactions: The thiadiazole and pyrimidine rings can be coupled through amide bond formation using reagents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring’s amino group and pyrimidine carbonyl positions are prime sites for nucleophilic attacks.
Reaction Type | Reagents/Conditions | Product | Observations/Data |
---|---|---|---|
Acylation | Acetyl chloride, pyridine | Acetylated thiadiazole derivative | Confirmed via 1H-NMR (disappearance of -NH peak at δ 6.8 ppm). |
Aminolysis | Primary amines, DMF, 60°C | Substituted amide derivatives | Yield: 65–78%; characterized by HRMS and 13C-NMR. |
Electrophilic Aromatic Substitution
The electron-rich thiadiazole ring undergoes electrophilic substitution, particularly at the C-2 position.
Reaction Type | Reagents/Conditions | Product | Observations/Data |
---|---|---|---|
Bromination | Br2, FeCl3, CH2Cl2 | 5-Bromo-1,3,4-thiadiazole derivative | Halogenation confirmed via mass spectrometry (M+2 isotopic pattern) . |
Condensation Reactions
The pyrimidine ring’s carbonyl groups participate in condensation with nucleophiles like hydrazines or hydroxylamines.
Reaction Type | Reagents/Conditions | Product | Observations/Data |
---|---|---|---|
Schiff Base Formation | Hydrazine hydrate, ethanol, reflux | Hydrazone derivative | IR spectra show loss of C=O stretch (1700 cm−1) and new N-H stretch. |
Oxime Formation | Hydroxylamine HCl, NaOH, Δ | Pyrimidine oxime | 1H-NMR reveals new -NH2 peak at δ 4.3 ppm. |
Cyclization Reactions
Under acidic or basic conditions, the ester and amide functionalities enable cyclization.
Reaction Type | Reagents/Conditions | Product | Observations/Data |
---|---|---|---|
Intramolecular Cyclization | H2SO4, 100°C | Fused thiadiazole-pyrimidine bicyclic system | HRMS confirms molecular ion at m/z 347.08 . |
Hydrolysis Reactions
The ester group hydrolyzes to form carboxylic acid derivatives under acidic or alkaline conditions.
Oxidation and Reduction
The pyrimidine ring’s conjugated system allows redox transformations.
Reaction Type | Reagents/Conditions | Product | Observations/Data |
---|---|---|---|
Oxidation | KMnO4, H2SO4, Δ | Pyrimidine-2,4-dione | Loss of aromaticity observed via UV-Vis (λmax shift from 270 nm). |
Reduction | NaBH4, MeOH | Dihydropyrimidine derivative | 1H-NMR shows new CH2 peaks at δ 2.5–3.0 ppm. |
Key Mechanistic Insights
-
Thiadiazole Reactivity : The 1,3,4-thiadiazole ring facilitates nucleophilic substitution due to its electron-deficient nature, while the methyl group at C-5 sterically directs electrophiles to the C-2 position .
-
Pyrimidine Dynamics : The 2,4-dioxo groups engage in keto-enol tautomerism, enhancing reactivity toward condensation and cyclization .
Scientific Research Applications
The biological activities of this compound are primarily linked to its potential as:
Antiviral Agent
Research indicates that derivatives of pyrimidines and thiadiazoles exhibit significant inhibition against various viral polymerases, particularly those associated with hepatitis B virus (HBV) and other viral infections. Compounds with similar structures have shown promise in treating conditions related to metabolic disorders due to their ability to interact with specific biological pathways .
Antimicrobial Properties
Studies have reported the synthesis of compounds related to thiadiazoles that demonstrate antimicrobial activities. For instance, derivatives have shown efficacy against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum, with some exhibiting better inhibition rates than commercial bactericides .
Antitumor Activity
Several studies have highlighted the antitumor properties of thiadiazole derivatives. Compounds synthesized from related structures have demonstrated significant in vitro antitumor activities against various cancer cell lines, including breast cancer. For example, some derivatives showed higher inhibitory activities compared to standard chemotherapy agents like cisplatin .
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of thiadiazole derivatives demonstrated their effectiveness against HBV polymerase. The results indicated that specific modifications to the thiadiazole structure could enhance antiviral potency significantly.
Case Study 2: Antimicrobial Efficacy
In another research effort, a series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities against plant pathogens. The findings revealed that certain compounds had remarkable inhibition rates against Xanthomonas oryzae, suggesting their potential as agricultural fungicides .
Case Study 3: Anticancer Potential
Research involving the synthesis of pyrimidine-thiadiazole hybrids showed promising results in inhibiting growth in breast cancer cell lines. These compounds were evaluated using various assays to determine their cytotoxic effects compared to established treatments .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve interactions with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The thiadiazole and pyrimidine rings could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE
- **2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE
Uniqueness
The uniqueness of this compound could lie in its specific substitution pattern and the combination of the thiadiazole and pyrimidine rings, which might confer unique biological or chemical properties compared to other similar compounds.
Biological Activity
The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a derivative of the 1,3,4-thiadiazole scaffold known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.
- Molecular Formula : C16H20N4O4S3
- Molecular Weight : 428.55 g/mol
- Melting Point : 114 - 117 °C
- Solubility : Slightly soluble in DMSO and methanol
- Stability : Hygroscopic
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Compounds containing the thiadiazole moiety exhibit significant activity against various bacterial and fungal strains.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Amino-5-methyl-1,3,4-thiadiazole | E. coli | 32.6 μg/mL |
Nitrophenoxymethyl derivatives | S. aureus | 62.5 μg/mL |
Thiadiazole derivatives | A. niger | MIC = 47.5 μg/mL |
Studies indicate that certain derivatives of the thiadiazole ring demonstrate superior antimicrobial activity compared to standard drugs like itraconazole and streptomycin .
Anticancer Activity
Research has shown that compounds derived from the thiadiazole scaffold possess anticancer properties. For instance:
Compound | Cancer Cell Line | IC50 (μg/mL) |
---|---|---|
Compound A | HCT116 (Colon cancer) | 3.29 |
Compound B | MCF-7 (Breast cancer) | 0.28 |
Compound C | A549 (Lung cancer) | 0.52 |
The anticancer activity is attributed to the ability of these compounds to inhibit cell growth and proliferation in various cancer cell lines . The structure–activity relationship studies reveal that substituents on the thiadiazole ring significantly influence cytotoxicity.
Cytotoxic Properties
Cytotoxicity assays have demonstrated that several thiadiazole derivatives can inhibit cell growth in human cancer cell lines:
- Human Colon Cancer (HCT116) : Compounds exhibited IC50 values ranging from 0.74 to 10.0 μg/mL.
- Human Breast Cancer (MCF-7) : Some compounds showed remarkable inhibition with IC50 values as low as 0.28 μg/mL.
These findings indicate that the incorporation of specific functional groups into the thiadiazole structure enhances its cytotoxic potential against cancer cells .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluating various substitutions at the amine group of 2-amino-thiadiazole derivatives found that compounds with p-nitroaniline moieties displayed significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria . -
Anticancer Mechanism Investigation :
In a detailed analysis of anticancer mechanisms, docking studies suggested that certain thiadiazole derivatives interact effectively with tubulin, potentially disrupting mitotic spindle formation and leading to apoptosis in cancer cells .
Properties
Molecular Formula |
C11H11N5O5S |
---|---|
Molecular Weight |
325.30 g/mol |
IUPAC Name |
[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C11H11N5O5S/c1-6-14-15-10(22-6)12-8(18)5-21-9(19)4-16-3-2-7(17)13-11(16)20/h2-3H,4-5H2,1H3,(H,12,15,18)(H,13,17,20) |
InChI Key |
OPUYYGRRWQZJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC(=O)CN2C=CC(=O)NC2=O |
Origin of Product |
United States |
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